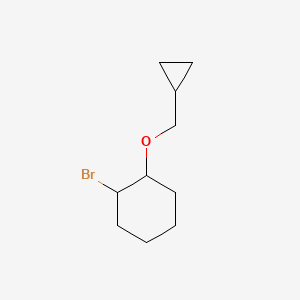

1-Bromo-2-(cyclopropylmethoxy)cyclohexane

CAS No.:

Cat. No.: VC20445406

Molecular Formula: C10H17BrO

Molecular Weight: 233.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17BrO |

|---|---|

| Molecular Weight | 233.14 g/mol |

| IUPAC Name | 1-bromo-2-(cyclopropylmethoxy)cyclohexane |

| Standard InChI | InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2 |

| Standard InChI Key | SLRIQEAHKQBCLN-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(C1)OCC2CC2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered cyclohexane ring substituted at the 1-position with a bromine atom and at the 2-position with a cyclopropylmethoxy group (-OCH₂C₃H₅). This configuration introduces significant steric hindrance due to the bulky cyclopropane ring, which influences its reactivity in substitution and elimination reactions . The bromine atom, a strong leaving group, enhances its utility in cross-coupling reactions such as Suzuki-Miyaura or nucleophilic substitutions.

Table 1: Key Molecular Identifiers

Physicochemical Properties

Experimental and Predicted Properties

While explicit data on melting/boiling points and density remain undocumented , its physicochemical behavior can be inferred from structural analogs:

-

Solubility: Likely low in water due to the nonpolar cyclohexane and cyclopropane moieties, with better solubility in organic solvents like dichloromethane or tetrahydrofuran.

-

Stability: Bromine’s electronegativity may render the compound sensitive to light or moisture, necessitating storage under inert conditions.

-

Spectroscopic Profiles: Nuclear magnetic resonance (NMR) would show distinct signals for the cyclohexane protons (δ 1.2–2.0 ppm), cyclopropane methylene groups (δ 0.5–1.0 ppm), and methoxy oxygen-adjacent CH₂ (δ 3.0–3.5 ppm) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves two sequential steps :

-

Etherification: Reaction of 2-bromocyclohexanol with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone).

-

Purification: Column chromatography or recrystallization to isolate the product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Etherification | K₂CO₃, acetone, reflux | ~70% |

| Purification | Silica gel chromatography | >90% |

Mechanistic Insights

The bromine atom’s position adjacent to the ether group creates a sterically hindered environment, favoring SN2 mechanisms in substitution reactions. Computational studies of analogous compounds suggest that the cyclopropane ring’s angle strain may lower activation energies for ring-opening reactions .

Research Limitations and Future Directions

Knowledge Gaps

-

Physicochemical Data: Experimental determination of melting/boiling points, solubility, and stability under varying conditions .

-

Application Studies: Systematic exploration of its reactivity in catalytic cycles or polymer formulations .

Computational Opportunities

Density functional theory (DFT) simulations could model its electronic structure to predict regioselectivity in reactions involving the bromine atom .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume